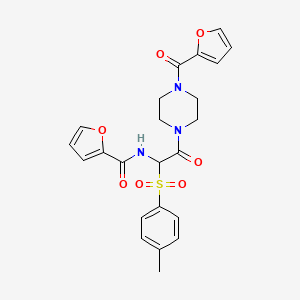

N-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxo-1-tosylethyl)furan-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

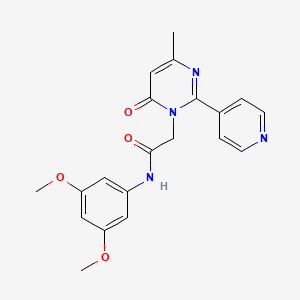

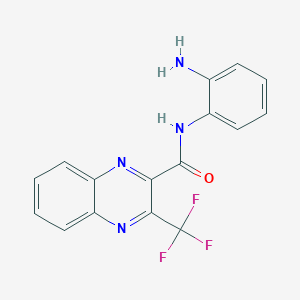

“N-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxo-1-tosylethyl)furan-2-carboxamide” is a compound that contains a furan nucleus. Furan is a planar five-member heterocyclic ring with 4 carbon atoms and 1 oxygen atom . The furan ring is a constituent of several important natural products, including furanoflavonoid, furanolactones, furanocoumarins, and many natural terpenoids . Furan derivatives have occupied a unique place in the field of medicinal chemistry .

Synthesis Analysis

The synthesis of furan derivatives involves numerous methods and their various structure reactions offer enormous scope in the field of medicinal chemistry . For example, a related compound, N-(4-fluorophenethyl)furan-2-carboxamide, was synthesized by adding 2-(4-Fluorophenyl)ethan-1-amine dropwise to a microwave vial charged with the acyl chloride in toluene. The reaction was carried out under microwave irradiation at 100°C, 150 W for 10 min .Molecular Structure Analysis

Furan is a planar five-member heterocyclic ring with 4 carbon atoms and 1 oxygen atom . It is a nonpolar compound and the presence of the ether oxygen adds polarity as well as the potential for hydrogen bonding . This improves the pharmacokinetic characteristics of lead molecules and is used as a remedy to optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules .Chemical Reactions Analysis

Furan is the most reactive compound of the 5-membered heterocyclic compounds . The electrophilic substitution reactions of furan take place preferably in the 2-position .Physical And Chemical Properties Analysis

Furan is a planar five-member heterocyclic ring, which is soluble in most organic solvents . It is a nonpolar compound and the presence of the ether oxygen adds polarity as well as the potential for hydrogen bonding .Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

- The synthesis of N-(1-Naphthyl)furan-2-carboxamide and its subsequent reactivity studies to obtain various derivatives demonstrate the compound's versatility in chemical reactions. The transformation into thioamide and further oxidation to synthesize 2-(furan-2-yl)benzo[e][1,3]benzothiazole highlights the compound's potential for electrophilic substitution reactions, including nitration, bromination, formylation, and acylation, which can be pivotal in designing novel chemical entities for further pharmacological evaluations (Aleksandrov & El’chaninov, 2017).

Pharmacological Evaluation

- A study on novel derivatives of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine demonstrates the significance of structural modification in enhancing biological activities. The derivatives showed promising antidepressant and antianxiety effects, indicating the potential application of furan-2-carboxamide derivatives in developing new therapeutic agents (Kumar et al., 2017).

Catalytic Applications

- The development of l-Piperazine-2-carboxylic acid derived N-formamide as a highly enantioselective Lewis basic catalyst for the hydrosilylation of N-aryl imines showcases the utility of furan-2-carboxamide derivatives in catalysis. The modification with arene sulfonyl groups significantly enhances enantioselectivity, providing a broad range of applications in synthetic organic chemistry (Wang et al., 2006).

Antimicrobial Activities

- The synthesis of azole derivatives starting from furan-2-carbohydrazide and their antimicrobial activity screening underline the potential of furan-2-carboxamide and its derivatives in developing new antimicrobial agents. Some compounds displayed activity against a range of microorganisms, highlighting the structural basis for antimicrobial efficacy and offering insights into designing novel antimicrobial compounds (Başoğlu et al., 2013).

Anti-tuberculosis Activity

- A study on the synthesis of new and potent analogues of an anti-tuberculosis agent, incorporating modifications to the furan-2-carboxamide structure to improve bioavailability, demonstrates the compound's application in addressing tuberculosis. The structural modifications retained and, in some cases, enhanced anti-tuberculosis activity, underscoring the importance of structural optimization in drug development (Tangallapally et al., 2006).

Wirkmechanismus

The mechanism of action of furan derivatives is determined by the influence of chemical structure on biological activity . Every drug has a specific target in the body. These targets or receptors are believed to be associated with disease and disorder. The newly discovered compounds interact with these receptors to show their potentiality to treat the disease or disorder .

Zukünftige Richtungen

The high therapeutic properties of the furan related drugs have encouraged the medicinal chemists to synthesize a large number of novel chemotherapeutic agents . Furan drugs have broadened scope in remedying various dispositions in clinical medicines . The incorporation of the furan nucleus is an important synthetic strategy in drug discovery . Therefore, the future directions in this field could involve the synthesis of more novel chemotherapeutic agents with the furan nucleus.

Eigenschaften

IUPAC Name |

N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-1-(4-methylphenyl)sulfonyl-2-oxoethyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O7S/c1-16-6-8-17(9-7-16)34(30,31)21(24-20(27)18-4-2-14-32-18)23(29)26-12-10-25(11-13-26)22(28)19-5-3-15-33-19/h2-9,14-15,21H,10-13H2,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGZFZHXHOZVKFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(C(=O)N2CCN(CC2)C(=O)C3=CC=CO3)NC(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxo-1-tosylethyl)furan-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-(benzo[d]thiazole-2-carboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2493994.png)

![4-[(4-Bromophenyl)methyl]oxan-4-amine hydrochloride](/img/structure/B2494001.png)

![2-[4-(2-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetic acid](/img/structure/B2494003.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(4-(3-methoxyphenyl)piperazin-1-yl)piperidin-1-yl)methanone](/img/structure/B2494006.png)

![[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetic acid](/img/structure/B2494007.png)

![4-[2-(4-methoxyphenoxy)pyrimidin-5-yl]-N,N-dipropylbenzamide](/img/structure/B2494016.png)